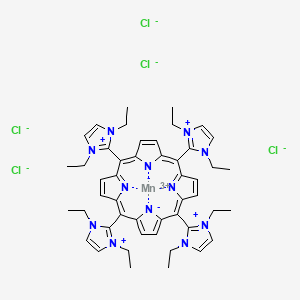![molecular formula C123H198N16O40 B12428096 1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate CAS No. 8007-75-8](/img/structure/B12428096.png)
1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate” is a complex organic molecule This compound is characterized by the presence of multiple carbamoylamino and propyl groups attached to a butenedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of carbamoylamino groups and their subsequent attachment to the butenedioate backbone. The general synthetic route can be summarized as follows:
Formation of Carbamoylamino Groups: This step involves the reaction of amines (benzylamine, diethylamine, dimethylamine, ethylamine, and phenylamine) with isocyanates to form the corresponding carbamoylamino groups.
Attachment to Butenedioate Backbone: The carbamoylamino groups are then attached to the butenedioate backbone through esterification reactions. This step typically requires the use of catalysts and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of carbamoylamino groups makes the compound susceptible to oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamoylamino groups to amines.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The carbamoylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
Uniqueness
The uniqueness of this compound lies in its diverse substituents, which provide a wide range of chemical properties and potential applications. The presence of different carbamoylamino groups allows for specific interactions with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
8007-75-8 |
|---|---|
Formule moléculaire |
C123H198N16O40 |
Poids moléculaire |
2541.0 g/mol |
Nom IUPAC |
1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C18H24N2O5.C17H22N2O5.C17H30N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5/c1-13(2)25-17(22)10-9-16(21)24-12-14(3)20-18(23)19-11-15-7-5-4-6-8-15;1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-7-18(8-2)17(22)19(9-3)14(6)12-23-15(20)10-11-16(21)24-13(4)5;1-6-17(7-2)15(20)16-12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-6-16-15(20)17(7-2)12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-10(2)21-13(18)8-7-12(17)20-9-11(3)16(6)14(19)15(4)5;1-6-15-14(19)16(5)11(4)9-20-12(17)7-8-13(18)21-10(2)3;1-9(2)20-12(17)7-6-11(16)19-8-10(3)14-13(18)15(4)5/h4-10,13-14H,11-12H2,1-3H3,(H2,19,20,23);4-10,12-13H,11H2,1-3H3,(H2,18,19,22);10-11,13-14H,7-9,12H2,1-6H3;2*8-9,11-12H,6-7,10H2,1-5H3,(H,16,20);7-8,10-11H,9H2,1-6H3;7-8,10-11H,6,9H2,1-5H3,(H,15,19);6-7,9-10H,8H2,1-5H3,(H,14,18) |
Clé InChI |
YYNPHIWBEFSYTD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C)C(C)COC(=O)C=CC(=O)OC(C)C.CCNC(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NCC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)N(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)N(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




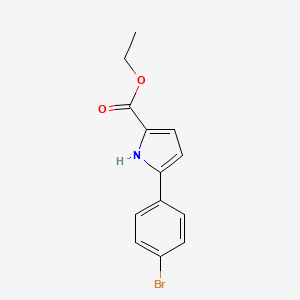

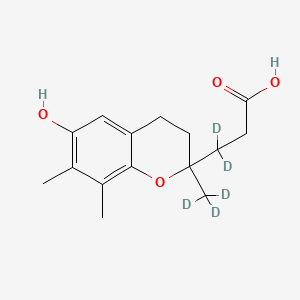
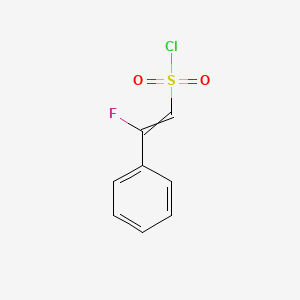

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)


![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
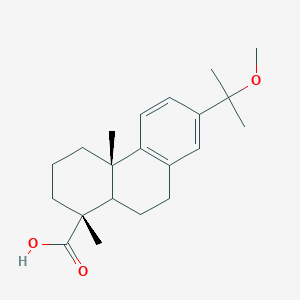
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
